2-Benzothiazol-2-YL-3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one
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Overview
Description
2-Benzothiazol-2-YL-3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one is a complex organic compound that features a benzothiazole moiety fused with a cyclohexenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazol-2-YL-3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one typically involves the reaction of 2-mercaptoaniline with acid chlorides, followed by cyclization with dimedone (5,5-dimethyl-1,3-cyclohexanedione) and an appropriate aldehyde. The reaction is usually carried out in refluxing ethanol with a catalytic amount of piperidine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazol-2-YL-3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Benzothiazol-2-YL-3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Benzothiazol-2-YL-3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one involves its interaction with various molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole core but have different substituents, leading to varied biological and chemical properties.
Dimedone Derivatives: Compounds like 5,5-dimethyl-1,3-cyclohexanedione derivatives have similar cyclohexenone structures but lack the benzothiazole moiety
Uniqueness
2-Benzothiazol-2-YL-3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one is unique due to its combination of a benzothiazole ring and a cyclohexenone structure, which imparts distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-15(2)7-10(17)13(11(18)8-15)14-16-9-5-3-4-6-12(9)19-14/h3-6,17H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRYHLSPFVHAHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C2=NC3=CC=CC=C3S2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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